

# Spectroscopic data for propyl butyrate (NMR, IR, Mass Spec)

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## Spectroscopic Data for Propyl Butyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **propyl butyrate** (also known as propyl butanoate), a common ester with applications in the flavor and fragrance industries, and as a solvent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

#### **Data Presentation**

The spectroscopic data for **propyl butyrate** is summarized in the tables below for easy reference and comparison.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR (Proton NMR) Data

The ¹H NMR spectrum of **propyl butyrate** provides information about the number of different types of protons and their neighboring environments.



Assignment (Structure)	Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz
a (CH <sub>3</sub> -CH <sub>2</sub> -CH <sub>2</sub> -COO-)	0.95	Triplet (t)	3H	~7.4
b (-CH <sub>2</sub> -CH <sub>2</sub> -	1.66	Sextet	2H	~7.4
c (-CH <sub>2</sub> -COO-)	2.22	Triplet (t)	2H	~7.4
d (-O-CH <sub>2</sub> -CH <sub>2</sub> - CH <sub>3</sub> )	4.02	Triplet (t)	2H	~6.7
e (-O-CH <sub>2</sub> -CH <sub>2</sub> - CH <sub>3</sub> )	1.66	Sextet	2H	~7.0
f (-O-CH <sub>2</sub> -CH <sub>2</sub> - CH <sub>3</sub> )	0.93	Triplet (t)	3H	~7.4

Note: The signals for protons 'b' and 'e' are often overlapped in lower resolution spectra.

<sup>13</sup>C NMR (Carbon-13 NMR) Data

The  $^{13}\text{C}$  NMR spectrum indicates the number of different carbon environments in the molecule.

CH3-CH2-CH2-COO-       13.7         -CH2-CH2-COO-       18.4         -CH2-COO-       36.1         -O-CH2-CH2-CH3       66.0         -O-CH2-CH2-CH3       22.0         -O-CH2-CH2-CH3       10.4         C=O       173.8	Assignment (Structure)	Chemical Shift (δ) ppm
-CH <sub>2</sub> -COO- 36.1  -O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> 66.0  -O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> 22.0  -O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> 10.4	CH <sub>3</sub> -CH <sub>2</sub> -CH <sub>2</sub> -COO-	13.7
-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> 66.0  -O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> 22.0  -O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> 10.4	-CH <sub>2</sub> -CH <sub>2</sub> -COO-	18.4
-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> 22.0 -O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> 10.4	-CH <sub>2</sub> -COO-	36.1
-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> 10.4	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>	66.0
	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>	22.0
C=O 173.8	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>	10.4
	C=O	173.8



### Infrared (IR) Spectroscopy

The IR spectrum of **propyl butyrate** highlights the presence of key functional groups.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
2965-2875	C-H stretch	Alkane
1740	C=O stretch	Ester
1178	C-O stretch	Ester

### **Mass Spectrometry (MS)**

The mass spectrum of **propyl butyrate** shows the molecular ion peak and various fragment ions, providing information about the molecule's structure and fragmentation pattern.[1]

m/z (mass-to-charge ratio)	Relative Intensity (%)	Proposed Fragment Ion
130	Low	[C <sub>7</sub> H <sub>14</sub> O <sub>2</sub> ] <sup>+</sup> (Molecular Ion)
89	Moderate	[CH <sub>3</sub> CH <sub>2</sub> CH <sub>2</sub> C(OH)=O] <sup>+</sup>
71	High	[CH₃CH₂CH₂CO]+ (Butyryl cation)
60	Moderate	[CH <sub>2</sub> =C(OH)OCH <sub>3</sub> ] <sup>+</sup> (from McLafferty Rearrangement)
43	Very High (Base Peak)	[CH₃CH₂CH₂]+ (Propyl cation)
41	Moderate	[CH <sub>2</sub> =CH-CH <sub>2</sub> ] <sup>+</sup> (Allyl cation)
27	Moderate	[CH <sub>2</sub> =CH] <sup>+</sup> (Vinyl cation)

## **Experimental Protocols**

The following are detailed methodologies for the key spectroscopic experiments cited.

## NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)



#### Sample Preparation:

- Approximately 10-20 mg of **propyl butyrate** is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) in a clean, dry NMR tube.
- A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ( $\delta$  = 0.00 ppm).
- The tube is capped and gently agitated to ensure a homogeneous solution.

#### <sup>1</sup>H NMR Acquisition:

- A standard one-pulse sequence is used on a 300 MHz or higher field NMR spectrometer.
- Key acquisition parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.

#### <sup>13</sup>C NMR Acquisition:

- A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each carbon.
- A wider spectral width of about 220 ppm is used.
- Due to the lower natural abundance and sensitivity of the <sup>13</sup>C nucleus, a larger number of scans (typically 128 or more) and a longer relaxation delay (2-5 seconds) are required.

### Infrared (IR) Spectroscopy

#### Sample Preparation and Acquisition:

- A drop of neat propyl butyrate liquid is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
- Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).



- The spectrum is typically recorded over the range of 4000-400 cm<sup>-1</sup>.
- A background spectrum of the clean ATR crystal or salt plates is recorded first and subtracted from the sample spectrum.

## **Mass Spectrometry (MS)**

Sample Introduction and Ionization:

- A dilute solution of **propyl butyrate** in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via direct injection or through a gas chromatography (GC) column for separation from any impurities.
- Electron Ionization (EI) is the most common method, where the sample is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment.

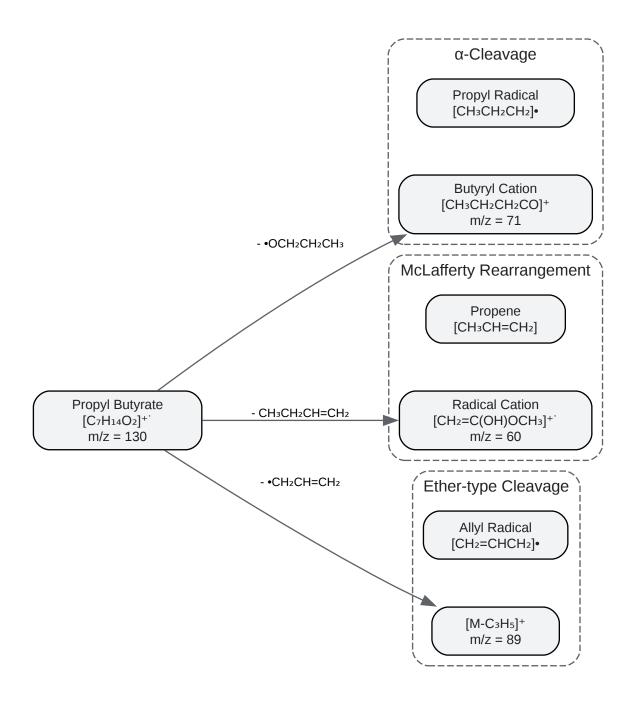
#### Mass Analysis:

- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The detector records the abundance of each ion, generating the mass spectrum.

## Mandatory Visualization Mass Spectrometry Fragmentation of Propyl Butyrate

The following diagram illustrates the primary fragmentation pathways of **propyl butyrate** upon electron ionization.





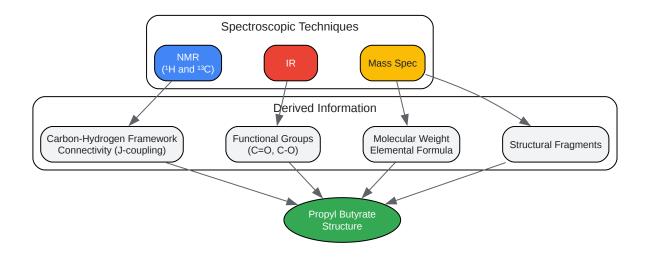
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Caption: Primary fragmentation pathways of propyl butyrate in mass spectrometry.

## Relationship Between Spectroscopic Techniques and Structural Information

This diagram illustrates how the different spectroscopic techniques provide complementary information to elucidate the structure of **propyl butyrate**.





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Caption: Interrelationship of spectroscopic data for the structural elucidation of **propyl butyrate**.

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#### References

- 1. Propyl butyrate | C7H14O2 | CID 7770 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic data for propyl butyrate (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092370#spectroscopic-data-for-propyl-butyrate-nmr-ir-mass-spec]

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